Rubropunctatin
Overview
Description
Rubropunctatin is a naturally occurring constituent of polyketide compounds . It is a Monascus pigment, which has been shown to be toxic to various human cancer cells . This suggests that Rubropunctatin has great potential in the development of cancer-assisted chemotherapy .
Synthesis Analysis
Rubropunctatin has been used as a reducing agent and blocking agent to synthesize Rubropunctatin-functionalized silver nanoparticles (R-AgNPs) . The synthesis of silver nanoparticles using Rubropunctatin is considered a green synthesis method .
Molecular Structure Analysis
The inclusion complexation behavior of Rubropunctatin with β-cyclodextrin has been investigated using FESEM, FT-IR, and XRD . A molecular docking study was performed to elucidate the most probable inclusion structure .
Chemical Reactions Analysis
The pyran ring of Rubropunctatin is prone to spontaneous O-to-N substitution by direct reaction with amines at higher pH to afford the derivatives of Rubropunctatin .
Scientific Research Applications
Methods of Application or Experimental Procedures
Rubropunctatin was used as a reducing agent and blocking agent to synthesize R-AgNPs. The formation of R-AgNPs was confirmed by the distinctive absorption peak at 410 nm. The prepared R-AgNPs were round, well dispersed, and crystallized with an average particle size of 13.54 ± 0.42 nm .
Results or Outcomes
The antibacterial activity of R-AgNPs was compared with commercial silver nanoparticles (AgNPs) by the microdilution method. The results showed that R-AgNPs (MIC 7.81 μg/mL) had stronger antibacterial activity than commercial AgNPs .
2. Anticancer Applications
Summary of the Application
Rubropunctatin has been loaded into liposomes (R-Liposome) to create an anticancer drug carrier. This has been done to overcome the limitations of Rubropunctatin, such as its water insolubility and photo instability .
Methods of Application or Experimental Procedures
A Rubropunctatin-loaded liposome (R-Liposome) anticancer drug carrier was constructed. The R-Liposome was found to be water soluble, with spherical morphology, great homogeneity, and dispersibility .
Results or Outcomes
The R-Liposome improved the photostability, storage, and pH stabilities of Rubropunctatin. It also prolonged the release of Rubropunctatin, enhanced its anticancer activity, and encouraged the mechanism of Rubropunctatin to promote apoptosis .
3. Antifungal Applications
Summary of the Application
Rubropunctatin, an orange pigment in Monascus purpureus, has demonstrated antifungal activity. It has been used in the treatment and prevention of infections related to fungi .
Methods of Application or Experimental Procedures
Monascus purpureus pigment extracts, which contain Rubropunctatin, were tested in vitro against various fungi for antifungal activity .
Results or Outcomes
The Rubropunctatin present in the extracts exhibited fungicidal activity. The antifungal activity is due to the disruption of the cell membrane of the treated fungi .
4. Anti-inflammatory Applications
Summary of the Application
Rubropunctatin has been reported to have anti-inflammatory properties .
Methods of Application or Experimental Procedures
5. Antitumor Applications
Summary of the Application
Rubropunctatin has been used in the development of cancer-assisted chemotherapy. It has shown a higher anti-proliferative effect than other pigments on BGC-823 cells . The inductive effect of apoptosis was boosted by light irradiation, indicating that Rubropunctatin is a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy .
Methods of Application or Experimental Procedures
A Rubropunctatin-loaded liposome (R-Liposome) anticancer drug carrier was constructed. The R-Liposome is water soluble, has spherical morphology, great homogeneity and dispersibility .
Results or Outcomes
The R-Liposome improves the photostability, storage and pH stabilities of Rubropunctatin. It also prolongs the release of Rubropunctatin, enhances the anticancer activity of Rubropunctatin and encourages the mechanism of Rubropunctatin to promote apoptosis .
6. Antimicrobial Applications
Summary of the Application
Rubropunctatin has been used in the synthesis of silver nanoparticles (R-AgNPs), which have shown promising antimicrobial activity .
Methods of Application or Experimental Procedures
Rubropunctatin was used as a reducing agent and blocking agent to synthesize R-AgNPs. The formation of R-AgNPs was confirmed by the distinctive absorption peak at 410 nm .
Results or Outcomes
The antibacterial activity of R-AgNPs was compared with commercial silver nanoparticles (AgNPs) by the microdilution method. The results showed that R-AgNPs (MIC 7.81 μg/mL) had stronger antibacterial activity than commercial AgNPs .
Safety And Hazards
Future Directions
Rubropunctatin has potential to be developed as a new natural anti-cancer agent . Its potent anti-cancer activity makes it a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy . Further studies are warranted to assess the applications of Rubropunctatin in preventing and treating cancer-related diseases .
properties
IUPAC Name |
(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYDLFVUNXAMP-WKOQKXSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rubropunctatin | |
CAS RN |
514-67-0 | |
Record name | Rubropunctatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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